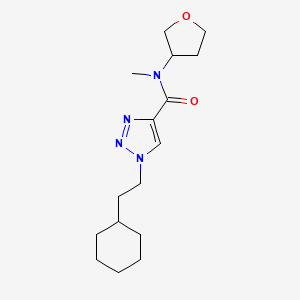![molecular formula C22H36N2O3 B5956966 1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B5956966.png)
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of 2-(2-hydroxy-3-chloropropoxy)benzaldehyde with piperidine under basic conditions to form the piperidine derivative.
Reductive Amination: The piperidine derivative is then subjected to reductive amination with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[[[2-(2-Hydroxy-3-pyrrolidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring is particularly important for its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
IUPAC Name |
1-[[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c25-20(16-24-13-7-2-8-14-24)17-27-21-10-4-3-9-19(21)15-23-18-22(26)11-5-1-6-12-22/h3-4,9-10,20,23,25-26H,1-2,5-8,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVIWGJBBKBAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2OCC(CN3CCCCC3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5956883.png)
![1-[(1-{1-[2-(methylthio)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B5956886.png)
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B5956899.png)
![1-phenyl-N-{[1-(8-quinolinylmethyl)-3-piperidinyl]methyl}methanesulfonamide](/img/structure/B5956900.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B5956903.png)
![ethyl 1-(oxan-4-yl)-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate](/img/structure/B5956924.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5956930.png)
![(5-Bromothiophen-2-yl)-[2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide](/img/structure/B5956941.png)

![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5956948.png)
![N-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B5956955.png)
![7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5956957.png)
![3-{2-[1-(4-ethylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5956959.png)
![N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5956981.png)
